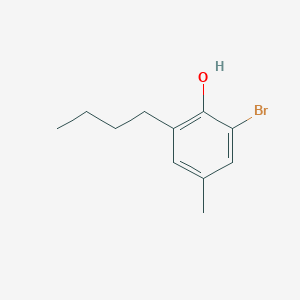
2-Bromo-6-butyl-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-butyl-4-methylphenol is an organic compound that belongs to the class of phenols, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-butyl-4-methylphenol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 6-butyl-4-methylphenol using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may employ similar bromination techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-butyl-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine substituent can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium catalysts (Pd) and organoboron reagents in the presence of bases like potassium carbonate (K2CO3) for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-butyl-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial properties due to the presence of the phenol group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-butyl-4-methylphenol involves its interaction with biological molecules through its hydroxyl and bromine substituents. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding processes. These interactions can affect various molecular targets and pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Bromo-4-methylphenol: Lacks the butyl group, resulting in different chemical properties and applications.
4-Bromo-2-methylphenol: Similar structure but with different substituent positions, affecting its reactivity and uses.
2-Bromo-6-butylphenol: Similar but without the methyl group, leading to variations in its chemical behavior.
Uniqueness: 2-Bromo-6-butyl-4-methylphenol is unique due to the specific combination of bromine, butyl, and methyl groups on the phenol ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
58519-58-7 |
|---|---|
Molecular Formula |
C11H15BrO |
Molecular Weight |
243.14 g/mol |
IUPAC Name |
2-bromo-6-butyl-4-methylphenol |
InChI |
InChI=1S/C11H15BrO/c1-3-4-5-9-6-8(2)7-10(12)11(9)13/h6-7,13H,3-5H2,1-2H3 |
InChI Key |
BVGKCTYCEFNBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=CC(=C1)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















